![molecular formula C14H16O2 B14420270 Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate CAS No. 82342-64-1](/img/structure/B14420270.png)
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
Scientific Research Applications
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Bifenthrin: A synthetic pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-carboxylic acid: The corresponding carboxylic acid derivative.
Methyl biphenyl-2-carboxylate: A similar ester with a different substitution pattern.
Uniqueness
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is unique due to its specific stereochemistry and the presence of the ester functional group. This combination of features allows for distinct chemical reactivity and interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
82342-64-1 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl (1R,5R)-5-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12-13H,9-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
ULCBPNCTTBOBMY-QWHCGFSZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC=C[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC=CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


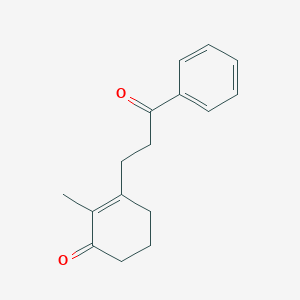
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
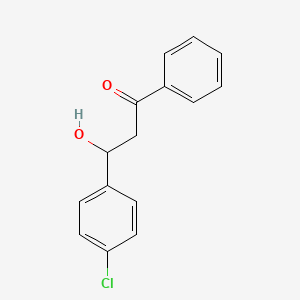

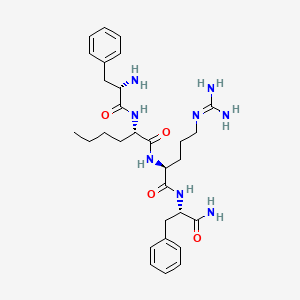
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

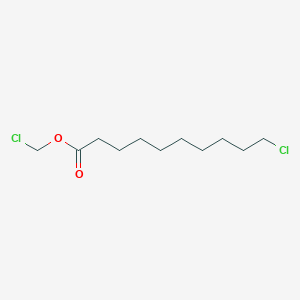
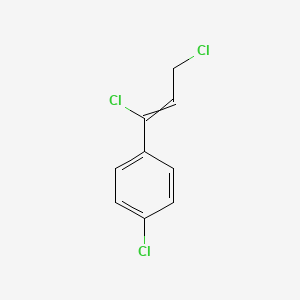
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
